(4-(Trifluoromethyl)oxazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Trifluoromethyl)oxazol-5-yl)methanol is a chemical compound with the molecular formula C5H4F3NO2 and a molecular weight of 167.09 g/mol It is characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor containing a trifluoromethyl group and an amino alcohol. The reaction is usually carried out in the presence of a dehydrating agent and a catalyst to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product in a pure form .
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (4-(Trifluoromethyl)oxazol-5-yl)aldehyde or (4-(Trifluoromethyl)oxazol-5-yl)carboxylic acid .
Scientific Research Applications
(4-(Trifluoromethyl)oxazol-5-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)oxazol-5-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl)oxazol-5-yl)methanol: Similar structure but with a methyl group instead of a trifluoromethyl group.
(4-(Trifluoromethyl)thiazol-5-yl)methanol: Contains a thiazole ring instead of an oxazole ring.
(4-(Trifluoromethyl)imidazol-5-yl)methanol: Features an imidazole ring instead of an oxazole ring.
Uniqueness
The presence of the trifluoromethyl group in (4-(Trifluoromethyl)oxazol-5-yl)methanol imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its interactions with biological targets. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
[4-(trifluoromethyl)-1,3-oxazol-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)4-3(1-10)11-2-9-4/h2,10H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNDWSTXFINVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.